Dehydrocurvularin
Description
Dehydrocurvularin (α,β-dehydrocurvularin, DCV) is a 12-membered macrolide fungal polyketide featuring an α,β-unsaturated lactone moiety . It is produced by diverse fungal genera, including Aspergillus (e.g., A. welwitschiae, A. terreus), Alternaria (e.g., A. cinerariae), Penicillium, and Stemphylium .
Properties
IUPAC Name |
(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIRMQMUBGNCKS-RWCYGVJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017526 | |
| Record name | 10,11-Dehydrocurvularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21178-57-4 | |
| Record name | Dehydrocurvularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dehydrocurvularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydrocurvularin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of Aromatic Carboxylic Acid
The initial step involves esterification of 4-methoxy-3-methylbenzoic acid (4 ) with 5-hexen-2-ol under DCC/DMAP activation in toluene. This yields ester 5 with a 76% yield . The choice of 5-hexen-2-ol introduces an alkenyl group essential for subsequent cyclization.
Friedel-Crafts Acylation
Ester 5 undergoes Friedel-Crafts acylation with 3-butenoyl chloride in the presence of MeAlCl₂ , a Lewis acid catalyst. This step installs the β,γ-unsaturated ketone (6 ) with 60% yield while avoiding undesired α,β-unsaturated isomer formation. The regioselectivity is attributed to the steric and electronic effects of the methoxy groups.
Microwave-Promoted Ring-Closing Metathesis
The final cyclization employs second-generation Grubbs catalyst (Grubbs-II) under microwave irradiation. Traditional thermal conditions failed to produce the macrolide, but microwave heating at 90°C for 15 minutes facilitated a 61% yield of di-O-methyl-β,γ-dehydrocurvularin (2 ). The E-geometry of the newly formed double bond was confirmed via ¹H-NMR (J = 15.3 Hz).
Critical Analysis of the Synthetic Route
| Parameter | Value/Outcome |
|---|---|
| Total Steps | 3 |
| Overall Yield | 28% (0.76 × 0.60 × 0.61) |
| Key Innovation | Microwave-assisted RCM |
| Purity | >95% (by ¹H-NMR) |
This method’s strengths lie in its concise steps and use of modern catalysis. However, the reliance on expensive Grubbs-II catalyst and specialized equipment (microwave reactor) limits scalability.
Microbial Fermentation of this compound
Strain Selection and Culture Conditions
A Chinese patent discloses the production of 10,11-dehydrocurvularin via fermentation using Curvularia sp.. The strain is cultivated in potato dextrose broth (PDB) at 28°C for 15 days , yielding 28.8% purified product.
Seed Culture Preparation
Slant cultures are activated in PDB agar for 72 hours, followed by inoculation into liquid PDB. Seed cultures are incubated at 120 rpm for 7 days to ensure robust biomass.
Large-Scale Fermentation
The seed liquor is transferred to fermentation media (200 mL/flask) and agitated at 160 rpm for 15 days . Post-fermentation, the broth is filtered to remove mycelia, and the supernatant is extracted with ethyl acetate (3× volume).
Purification via Recrystallization
The crude extract is concentrated and recrystallized from analytical-grade ethyl acetate , yielding 99.17% pure 10,11-dehydrocurvularin as faint yellow crystals.
Comparative Advantages of Microbial Production
| Parameter | Value/Outcome |
|---|---|
| Fermentation Duration | 15 days |
| Yield | 28.8% |
| Purity | >99% |
| Scalability | High (industrial-grade solvents) |
This method’s eco-friendly profile and use of renewable substrates make it industrially viable. However, the extended fermentation time and lower yield compared to chemical synthesis are notable drawbacks.
Comparative Evaluation of Preparation Methods
Yield and Efficiency
-
Chemical Synthesis : 28% overall yield in 3 steps (days).
-
Microbial Fermentation : 28.8% yield in 15 days.
While chemical synthesis is faster, microbial fermentation achieves comparable yields without hazardous reagents.
Purity and Byproduct Management
Industrial Applicability
| Factor | Chemical Synthesis | Microbial Fermentation |
|---|---|---|
| Cost | High (catalysts, equipment) | Moderate (fermentation setup) |
| Sustainability | Low (hazardous waste) | High (biodegradable substrates) |
| Scalability | Limited by RCM step | High (batch fermentation) |
Chemical Reactions Analysis
Types of Reactions: Dehydrocurvularin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the macrolide ring or the resorcinol moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Anticancer Properties
Dehydrocurvularin has been identified as a potent antineoplastic agent with various mechanisms of action against cancer cells.
- Mechanism of Action : DCV irreversibly inhibits ATP-citrate lyase (ACLY), which is crucial for cancer cell metabolism. This inhibition disrupts lipid biosynthesis and energy production, leading to reduced tumor growth and proliferation .
- Inhibition of STAT3 : Recent studies have shown that DCV selectively inhibits the phosphorylation of STAT3, a transcription factor involved in cancer progression. In vitro experiments demonstrated that DCV significantly reduced the proliferation, migration, and invasion of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) while inducing apoptosis .
Case Study: Breast Cancer
A study conducted on MDA-MB-231 xenografts in nude mice revealed that treatment with DCV (30 mg/kg/day) for 14 days resulted in marked tumor growth suppression without observable toxicity .
| Treatment | Tumor Volume (mm³) | Weight Change (%) |
|---|---|---|
| Control | 800 ± 50 | -5 |
| DCV | 250 ± 30 | +2 |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating immune responses. It has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory pathways . This characteristic suggests potential applications in treating inflammatory diseases.
Agricultural Applications
Due to its phytotoxicity, this compound has potential applications in agriculture as a biopesticide. Its ability to inhibit various plant pathogens makes it a candidate for developing eco-friendly pest control strategies.
- Fungal Pathogen Inhibition : Research indicates that this compound can inhibit the growth of several fungal pathogens, including those from the genera Alternaria, Aspergillus, and Curvularia. This property can be harnessed for crop protection against fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Studies have indicated that modifications to its chemical structure can enhance its biological activity, making it a target for synthetic analog development .
Data Table: Structure-Activity Relationships
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 2-8 |
| Curvularin | Selective Cytotoxic | 10 |
| Analog A | Enhanced Anticancer | 0.5 |
Mechanism of Action
Dehydrocurvularin exerts its effects through several mechanisms:
Antineoplastic Activity: It irreversibly inhibits ATP-citrate lyase, disrupting cancer cell metabolism and leading to cell death.
Antifungal Activity: It inhibits the adhesion of Candida species to human cells, preventing fungal invasion and biofilm formation.
Molecular Targets and Pathways: The primary molecular targets include ATP-citrate lyase and adhesion-related proteins in fungi. .
Comparison with Similar Compounds
Key Bioactivities :
- Nematicidal : Inhibits Meloidogyne graminicola in rice (LC₅₀ = 45.7 μg/mL) .
- Cytotoxic : Active against human cancer cell lines (e.g., COLO 205, IC₅₀ = 7.9 μM) .
- Anti-inflammatory : Suppresses TNF-α and IL-6 production via molecular docking interactions .
- Phytotoxic : Causes root growth inhibition and leaf necrosis in plants .
- Enzyme Inhibition : Irreversibly blocks ATP-citrate lyase (ACLY), a cancer metabolism target .
Comparison with Structurally Related Compounds
Curvularin
Structure : Fully saturated lactone ring (lacks α,β-unsaturation).
Sources : Co-occurs with DCV in Alternaria cinerariae , Chrysosporium lobatum , and Penicillium spp. .
Bioactivity Comparison :
Key Insight : The α,β-unsaturated lactone in DCV is critical for cytotoxicity and nematicidal activity, while curvularin’s saturated structure favors acetylcholinesterase (AChE) inhibition .
βγ-Dehydrocurvularin
Structure : Double bond between β and γ carbons.
Sources : Aspergillus spp. .
Bioactivity Comparison :
| Property | This compound | βγ-Dehydrocurvularin |
|---|---|---|
| Nematicidal Activity | High against M. graminicola | Moderate against Pratylenchus penetrans |
| Cytotoxicity | Active | Not reported |
Key Insight : The position of the double bond influences target specificity. α,β-Unsaturation enhances nematicidal potency compared to βγ-isomers .
11-Methoxycurvularin
Structure : Methoxy group at C-11; unstable, converts to DCV.
Sources : Spontaneous modification of DCV in fungal extracts .
Bioactivity :
- Reduced cytotoxicity compared to DCV .
- Anti-inflammatory effects in macrophages via NO inhibition (IC₅₀ = 0.91 mM) .
Key Insight : Methoxylation at C-11 decreases toxicity but retains anti-inflammatory properties, suggesting reversible modifications in biological systems .
Sumalarin C and Cyclothiocurvularins
Structure : Thiol-adducts of DCV (e.g., conjugation with mercaptolactate or mercaptopyruvate).
Sources : Penicillium sumatrense .
Bioactivity :
- Sumalarin C : Retains cytotoxicity (reversible to DCV) .
- Cyclothiocurvularins : Reduced toxicity (IC₅₀ > 50 μM in cancer cells) .
Key Insight : Thiol conjugation represents a detoxification mechanism for DCV-producing fungi, balancing self-toxicity and bioactivity .
Biological Activity
Dehydrocurvularin (DCV) is a natural compound derived from various fungi, particularly noted for its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article provides a comprehensive overview of the biological activities associated with DCV, supported by research findings and case studies.
Chemical Structure and Properties
This compound is classified as a benzenediol lactone and features a complex structure characterized by a 12-membered macrolide fused to a resorcinol ring. Its molecular formula is , and it has been shown to exhibit significant structural diversity among various fungal species.
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential . Studies have demonstrated that DCV selectively inhibits the activation of signal transducer and activator of transcription 3 (STAT3) , a critical factor in many cancers.
Research Findings
- Inhibition of Breast Cancer Cell Lines : In vitro studies revealed that DCV inhibited the proliferation, migration, and invasion of breast cancer cell lines MDA-MB-231 and MDA-MB-468 at concentrations ranging from 2 to 8 μM. The treatment led to apoptosis in these cells, as evidenced by increased levels of cleaved PARP and caspase-3 .
- Mechanism of Action : The α, β-unsaturated carbonyl moiety in DCV is essential for its ability to inhibit STAT3 signaling. This inhibition occurs without affecting upstream components such as JAK1 and JAK2 .
- In Vivo Studies : In animal models (nude mice with MDA-MB-231 xenografts), administration of DCV significantly suppressed tumor growth without noticeable toxicity, indicating its potential as a therapeutic agent in cancer treatment .
Other Biological Activities
In addition to its anticancer properties, this compound exhibits various other biological activities:
- Antioxidant Activity : DCV has demonstrated strong antioxidant properties, particularly through superoxide radical scavenging activity. The effective concentration (EC50) for scavenging superoxide anions was reported at 16.71 μg/ml .
- Anti-inflammatory Effects : Research indicates that DCV can modulate immune responses by inhibiting inducible nitric oxide synthase (iNOS) expression, suggesting potential applications in inflammatory diseases .
- Heat Shock Response Modulation : this compound acts as a potent activator of the heat shock response, promoting the overexpression of heat shock proteins like Hsp90. This mechanism is crucial for maintaining cellular protein homeostasis under stress conditions .
Comparative Biological Activity Table
| Activity Type | Effectiveness | Mechanism/Notes |
|---|---|---|
| Anticancer | High | Inhibits STAT3 activation in breast cancer cells |
| Antioxidant | Moderate | Scavenges superoxide radicals (EC50 = 16.71 μg/ml) |
| Anti-inflammatory | Moderate | Inhibits iNOS expression |
| Heat Shock Response | High | Activates HSF1 and heat shock proteins |
Case Studies
- Breast Cancer Intervention : A study highlighted the effectiveness of DCV in inhibiting tumor growth in breast cancer models. The compound was administered at a dosage of 30 mg/kg/day for 14 days, resulting in significant tumor suppression without toxicity .
- Metabolomic Profiling : Research involving metabolomic approaches has identified distinct metabolic signatures associated with this compound exposure, providing insights into its physiological impacts and potential therapeutic applications .
Q & A
Q. How is Dehydrocurvularin typically isolated from fungal cultures, and what methodologies ensure purity?
this compound is isolated via ethyl acetate extraction of fungal culture filtrates, followed by bioassay-guided silica gel column chromatography and thin-layer chromatography (TLC). Purity is confirmed using NMR (¹H, ¹³C), FT-IR, and HR-MS spectral analyses . Solvent systems like chloroform-methanol gradients are critical for resolving structurally similar metabolites.
Q. What standard assays are used to evaluate this compound’s cytotoxicity in cancer cell lines?
The MTT assay is commonly employed to determine IC50 values. For example, this compound from Chrysosporium lobatum showed IC50 values of 2.10 μM (A549), 7.9 μM (COLO-205), and 9.34 μM (MDA-MB-231) . Parallel assays for apoptosis induction (e.g., Annexin V staining) and gene expression (RT-PCR for CHOP or HSPs) are recommended to validate mechanisms .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound requires PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Use fume hoods for powder handling due to inhalation risks. Storage should be in airtight containers at -20°C, with ethanol or DMSO as solvents (>95% purity). Waste disposal must follow local regulations for non-hazardous but bioactive compounds .
Advanced Research Questions
Q. How can heterologous biosynthesis of this compound be optimized in yeast systems?
In Saccharomyces cerevisiae BJ5464-NpgA, plasmid copy number regulation via antibiotic selection (e.g., KanMX/HygB) enhances polyketide synthase (PKS) expression. Truncated promoters and fluorescence-based characterization (e.g., mruby2) enable real-time monitoring. Absolute quantification via qPCR standard curves ensures optimal gene dosage for yield improvement .
Q. How can contradictory cytotoxicity data from different this compound sources be resolved?
Variations in IC50 values (e.g., >300 μM in Nectria galligena vs. 2.10 μM in C. lobatum) may stem from structural analogs or impurities. Comparative metabolomics (LC-MS) and genomic analysis of biosynthetic gene clusters (BGCs) can identify co-metabolites. Purity validation via HPLC-DAD and activity reassessment in standardized cell lines (e.g., MRC-5 fibroblasts) is critical .
Q. What molecular mechanisms underlie this compound’s inhibition of TGF-β signaling and heat shock response activation?
this compound disrupts TGF-β by binding SMAD proteins, validated via luciferase reporter assays and Western blotting for phosphorylated SMAD2/3. Heat shock factor 1 (HSF1) activation is measured using HSP70/90 luciferase constructs. ChIP-seq confirms HSF1 binding to heat shock elements (HSEs) in target genes .
Q. What experimental models are suitable for studying this compound’s phytotoxicity?
Digitaria sanguinalis (crabgrass) is a model weed for evaluating seed germination inhibition (EC50: 152 μM) and chloroplast dysfunction. Chlorophyll fluorescence imaging (Fv/Fm) and Mg²⁺-ATPase activity assays quantify photosynthetic impairment. Comparative studies on non-target crops (e.g., maize) assess selectivity .
Q. How does this compound induce the unfolded protein response (UPR) and apoptosis in cancer cells?
this compound upregulates pro-apoptotic CHOP via PERK-eIF2α-ATF4 pathway activation, measured by RT-PCR and immunoblotting. Flow cytometry with Annexin V/PI staining confirms apoptosis. Co-treatment with proteasome inhibitors (e.g., MG-132) can differentiate UPR-mediated vs. direct cytotoxic effects .
Q. What detoxification mechanisms do this compound-producing fungi employ to avoid self-toxicity?
Alternaria spp. conjugate this compound with thiols (e.g., mercaptolactate) to form less toxic adducts (e.g., sumalarin C). LC-MS/MS tracks metabolite conversion, while gene knockout of conjugating enzymes (e.g., glutathione S-transferases) validates detox pathways. Comparative cytotoxicity assays (parent vs. conjugates) on producer strains clarify self-resistance .
Q. How can this compound’s dual role as a phytotoxin and anticancer agent be leveraged in translational research?
Structure-activity relationship (SAR) studies using analogs (e.g., chlorinated derivatives) identify moieties critical for bioactivity. For example, 6-chloro-Dehydrocurvularin retains cytotoxicity but loses phytotoxicity. Hybrid molecules combining herbicidal and antimitotic properties could be synthesized via Michael addition or epoxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
